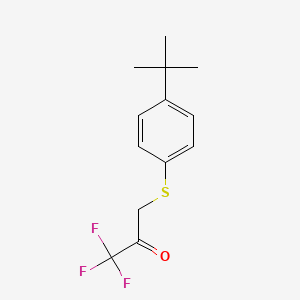![molecular formula C14H27BOSi B14352077 [2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane CAS No. 91877-28-0](/img/structure/B14352077.png)
[2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane is a complex organosilicon compound that features a borabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
- Formation of the Borabicyclo Structure : This step involves the cyclization of a suitable diene with a boron-containing reagent under controlled conditions to form the borabicyclo structure.
- Introduction of the Methoxy Group : The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion reacts with the borabicyclo intermediate.
- Attachment of the Ethyl Group : The ethyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
- Trimethylsilylation : The final step involves the introduction of the trimethylsilyl group, typically using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane undergoes various types of chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of boronic acids or borate esters.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of borohydrides.
- Substitution : The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
- Coupling Reactions : The ethyl group can participate in various coupling reactions, including Suzuki-Miyaura and Heck reactions, to form more complex structures.
- Oxidation : Hydrogen peroxide, m-chloroperbenzoic acid
- Reduction : Lithium aluminum hydride, sodium borohydride
- Substitution : Halides, amines
- Coupling : Palladium catalysts, bases like potassium carbonate
- Oxidation : Boronic acids, borate esters
- Reduction : Borohydrides
- Substitution : Halogenated or aminated derivatives
- Coupling : Complex organic molecules
Scientific Research Applications
2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane has a wide range of applications in scientific research:
- Chemistry : Used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
- Biology : Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
- Medicine : Explored for its potential use in drug delivery systems due to its unique structural properties.
- Industry : Utilized in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane involves its interaction with molecular targets through its boron and silicon centers. The boron atom can form reversible covalent bonds with nucleophiles, while the silicon center can engage in hydrophobic interactions. These interactions enable the compound to participate in various biochemical pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane can be compared with other boron-containing and silicon-containing compounds:
- Boronic Acids : Unlike boronic acids, this compound features a borabicyclo structure, providing enhanced stability and unique reactivity.
- Trimethylsilyl Compounds : Compared to other trimethylsilyl compounds, it offers additional functionality due to the presence of the borabicyclo moiety.
- Boranes : While boranes are primarily used as reducing agents, this compound’s structure allows for more diverse applications in synthesis and materials science.
List of Similar Compounds
- Boronic acids
- Trimethylsilyl chloride
- Boranes
- Borate esters
2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
91877-28-0 |
|---|---|
Molecular Formula |
C14H27BOSi |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
2-(3-methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl-trimethylsilane |
InChI |
InChI=1S/C14H27BOSi/c1-16-15-10-13-7-12(5-6-17(2,3)4)8-14(9-13)11-15/h7,13-14H,5-6,8-11H2,1-4H3 |
InChI Key |
IIGRGGYGAKFPRK-UHFFFAOYSA-N |
Canonical SMILES |
B1(CC2CC(C1)C=C(C2)CC[Si](C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


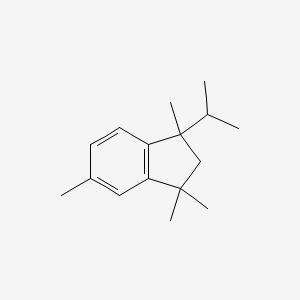
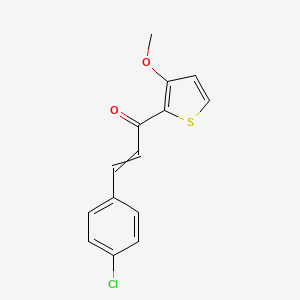
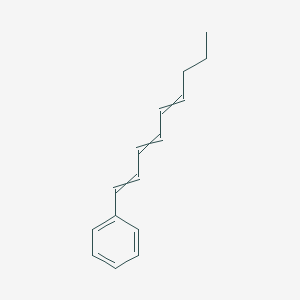
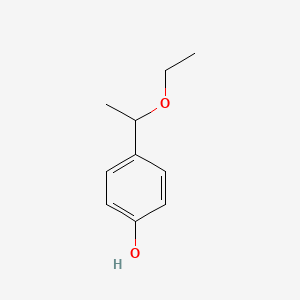
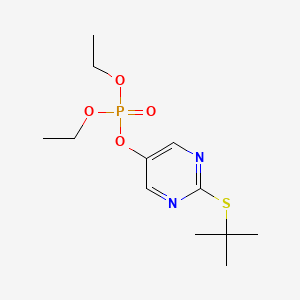
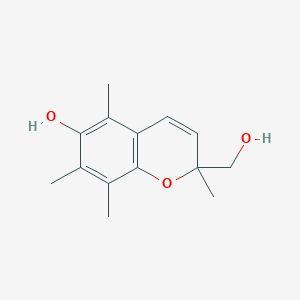
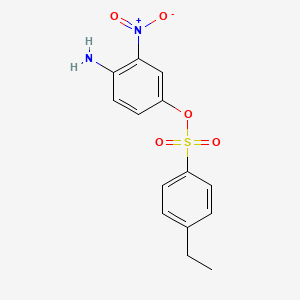
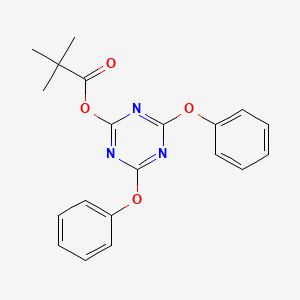
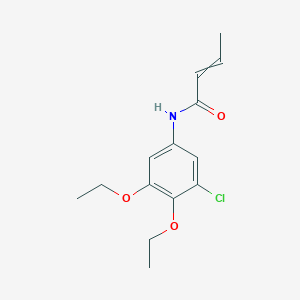

![N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline](/img/structure/B14352066.png)
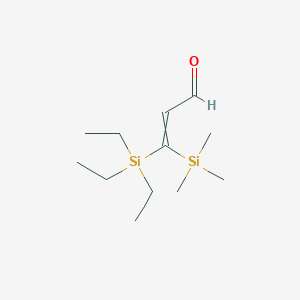
![5-Phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile](/img/structure/B14352091.png)
